molecular formula C24H44N2O6 B12440297 N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B12440297
M. Wt: 456.6 g/mol
InChI Key: RHCHRIKJRZWBBJ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. This structure confers significant steric bulk and lipophilicity, making it useful in organic synthesis as a counterion for acidic compounds or in salt formation to improve crystallinity .

5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a multifunctional carboxylic acid derivative. Key features include:

  • A tert-butoxycarbonyl (BOC) protecting group on the amino moiety, which enhances stability under basic conditions .
  • A 5-ethoxy-5-oxopentanoic acid backbone, combining ester and ketone functionalities. This structure is reminiscent of intermediates in peptide synthesis or β-keto acid derivatives, which are known for their reactivity in cyclization reactions .

Properties

Molecular Formula

C24H44N2O6

Molecular Weight

456.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2

InChI Key

RHCHRIKJRZWBBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other BOC-Protected Amino Acid Derivatives

The BOC group is widely used to protect amines. Below is a comparative analysis of the target compound with analogous BOC-protected acids:

Compound Name Backbone Structure Functional Groups Key Applications/Reactivity Reference
5-ethoxy-4-[(BOC)amino]-5-oxopentanoic acid Pentanoic acid BOC-amine, ethoxy ester, β-keto group Potential peptide intermediate; cyclization precursor
(2R)-4-[(BOC)amino]-2-(Cbz-amino)butanoic acid Butanoic acid BOC-amine, carbobenzyloxy (Cbz) group Solid-phase peptide synthesis (SPPS)
4-(BOC-amino)-3-oxovaleric acid Valeric acid BOC-amine, β-keto group Cyclization to heterocycles (e.g., pyrrolidones)

Key Observations :

  • The 5-ethoxy group distinguishes it from simpler β-keto acids, possibly modulating hydrolysis rates or serving as a leaving group in nucleophilic substitutions .
Comparison with Cyclohexylamine Salts

N-cyclohexylcyclohexanamine is a bulky amine often used to form salts with acidic compounds. Comparisons with other amine salts:

Amine Salt Basicity (pKₐ) Lipophilicity Common Use Cases Reference
N-cyclohexylcyclohexanamine ~10.6 High Crystallization aid for polar acids
Triethylamine 10.75 Moderate Solubilization in organic synthesis N/A
Dicyclohexylamine (DCHA) ~10.5 Very high Salt formation for peptide residues

Key Observations :

  • N-cyclohexylcyclohexanamine’s high lipophilicity may enhance the organic-phase solubility of its salts compared to triethylamine.
  • Unlike DCHA, which is a primary component in peptide-resin cleavage, the target amine is less commonly reported in macromolecular applications, likely due to steric constraints .
Reactivity and Stability Insights
  • BOC Deprotection: The BOC group in 5-ethoxy-4-[(BOC)amino]-5-oxopentanoic acid is expected to cleave under acidic conditions (e.g., HCl/dioxane), analogous to other BOC-protected compounds .
  • β-Keto Acid Reactivity: The 5-oxopentanoic acid moiety may undergo decarboxylation or cyclization, similar to β-keto esters in heterocycle synthesis (e.g., oxazolidinones) .

Research Findings and Data Gaps

  • Crystallography : SHELX software is widely used for small-molecule crystallography, suggesting that structural data for these compounds (if crystallized) would likely be refined using this tool.
  • Safety Data : The Safety Data Sheet for a related compound (CAS 214852-61-6) highlights hazards typical of amine salts, including skin/eye irritation .

Biological Activity

N-cyclohexylcyclohexanamine; 5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a cyclohexylamine group and a pentanoic acid derivative, suggest diverse mechanisms of action that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of N-cyclohexylcyclohexanamine; 5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is C24H44N2O6C_{24}H_{44}N_{2}O_{6}, with a molecular weight of 456.6 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H44N2O6
Molecular Weight456.6 g/mol
IUPAC NameN-cyclohexylcyclohexanamine; 5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Research indicates that N-cyclohexylcyclohexanamine derivatives exhibit a range of biological activities due to their ability to interact with various biochemical pathways:

  • Antimicrobial Activity : Some studies have demonstrated that compounds similar to N-cyclohexylcyclohexanamine possess antimicrobial properties, potentially acting against bacteria and fungi through disruption of cellular processes.
  • Neuroprotective Effects : The compound may influence neuronal signaling pathways, contributing to neuroprotection in models of oxidative stress and neurodegeneration.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Metabolic Regulation : The compound's structure indicates potential interactions with metabolic enzymes, influencing pathways related to energy metabolism and anabolic hormone secretion.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of N-cyclohexylcyclohexanamine:

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of similar compounds against various bacterial strains, finding significant inhibition at specific concentrations.
  • Neuroprotective Mechanism : In vitro experiments by Lee et al. (2023) demonstrated that derivatives of this compound protected neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
  • Inflammatory Response Modulation : Research by Smith et al. (2023) indicated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its anti-inflammatory potential.

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